molecular formula C22H20N6O3 B12377156 Tubulin/JAK2-IN-1

Tubulin/JAK2-IN-1

Cat. No.: B12377156
M. Wt: 416.4 g/mol
InChI Key: IHXNYNVXRKFVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin/JAK2-IN-1 (Compound 7g, CAS 2933938-46-4) is a small molecule dual inhibitor with potent activity against both Janus kinase 2 (JAK2) and tubulin, demonstrating significant antiproliferative efficacy against cancer cell lines . This compound represents a valuable research tool in the exploration of targeted cancer therapies, particularly for pathologies driven by constitutive JAK/STAT signaling or those dependent on microtubule dynamics for cell division. By simultaneously targeting the JAK2 tyrosine kinase and inhibiting microtubule polymerization, this compound disrupts two critical pathways in oncogenesis: cytokine-mediated signal transduction and mitotic spindle assembly . The JAK/STAT pathway is a well-validated oncogenic driver, and its constitutive activation, often through JAK2 mutations like V617F, promotes cell survival and proliferation in various hematological malignancies . Concurrently, the compound's microtubule-inhibiting properties destabilize the cytoskeleton, impeding cell division and inducing apoptosis . Research indicates that microtubule inhibitors can suppress the JAK2/STAT3 signaling pathway, and the accumulation of the suppressor of cytokine signaling 3 (SOCS3) protein following microtubule inhibition facilitates the degradation of JAK2, leading to a loss of STAT3 activity . This synergistic mechanism of action makes this compound a compelling candidate for preclinical investigation in resistant cancers. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-5-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

InChI

InChI=1S/C22H20N6O3/c1-29-17-11-13(12-18(30-2)20(17)31-3)21-24-10-8-19-26-22(27-28(19)21)25-16-6-4-5-15-14(16)7-9-23-15/h4-12,23H,1-3H3,(H,25,27)

InChI Key

IHXNYNVXRKFVPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=NC(=NN32)NC4=CC=CC5=C4C=CN5

Origin of Product

United States

Molecular Mechanisms of Tubulin/jak2 in 1 Action

Dual Inhibitory Profile of Tubulin/JAK2-IN-1

This compound is part of a class of compounds designed to concurrently inhibit two distinct and critical targets in cancer cell proliferation and survival: tubulin protein and Janus kinase 2 (JAK2). acs.orgmdpi.com This dual-action profile is a deliberate strategy to overcome some of the limitations of single-target agents, including the development of drug resistance. mdpi.com

One of the lead compounds in this class, identified as compound '7g' in research literature, demonstrates potent, simultaneous inhibition of both tubulin polymerization and JAK2 kinase activity. acs.orgbioworld.com This compound is a member of a series of substituted 2-amino mdpi.comresearchgate.netmedchemexpress.comtriazolopyrimidines. acs.org The rationale for developing such dual inhibitors stems from observations that combining microtubule-targeting agents with JAK2 inhibitors can produce synergistic anticancer effects. acs.org The JAK2 signaling pathway is frequently dysregulated in various cancers and is crucial for processes like proliferation and apoptosis resistance. plos.orgresearchgate.net Concurrently, the microtubule network, formed by tubulin polymerization, is essential for cell division, making it a well-established target for chemotherapy. google.comnih.gov By targeting both, these compounds can disrupt multiple key cellular processes, potentially leading to enhanced antitumor activity. mdpi.combioworld.com

Inhibitory Activity of a Lead Dual Inhibitor (Compound 7g)
TargetInhibitory Concentration (IC50)Reference
Tubulin Polymerization1.3 µM bioworld.com
JAK2 Activity0.074 µM bioworld.com

Microtubule Polymerization Inhibition by this compound

The disruption of microtubule dynamics is a primary mechanism of action for this compound and related compounds. This interference with the fundamental cytoskeletal machinery of the cell triggers a cascade of events culminating in cell death.

This compound directly inhibits the polymerization of tubulin, the protein subunit that assembles into microtubules. acs.org These microtubules are dynamic structures that are essential for various cellular functions, most notably for the formation of the mitotic spindle during cell division. google.comnih.gov By preventing the assembly of tubulin dimers into microtubules, the compound effectively disrupts the microtubule network. nih.govnih.gov

Research has shown that a lead compound from this class, '7g', effectively inhibits tubulin assembly with an IC50 value of 1.3 µM. bioworld.com This inhibition of polymerization destabilizes the microtubules, preventing the proper segregation of chromosomes during mitosis. nih.gov The mechanism is characteristic of microtubule-destabilizing agents, which alter the delicate balance between tubulin polymerization and depolymerization required for normal microtubule function. mdpi.comnih.gov

The inhibitory effect of this compound on microtubule assembly is achieved through its interaction with a specific site on the tubulin protein. Extensive research has demonstrated that this compound, like many other microtubule destabilizers, binds to the colchicine-binding site on β-tubulin. mdpi.combioworld.comnih.gov This binding site is located at the interface between the α- and β-tubulin subunits within the tubulin heterodimer. mdpi.comnih.gov

By occupying the colchicine (B1669291) site, the inhibitor physically prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby halting polymerization. nih.gov The binding of compound '7g' to the colchicine site has been experimentally confirmed. bioworld.com The colchicine-binding site is a distinct pocket from those used by other classes of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, and inhibitors targeting this site have shown potential in overcoming certain types of drug resistance. mdpi.com

The primary disruption of microtubule dynamics by this compound initiates a series of downstream cellular events that are detrimental to the cancer cell. These consequences are hallmarks of treatment with antimitotic agents that interfere with the microtubule cytoskeleton.

A direct consequence of inhibiting microtubule polymerization is the failure to form a functional mitotic spindle. This failure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which halts the cell cycle at the G2/M transition phase. mdpi.comgoogle.com This prevents the cell from entering anaphase and proceeding with division until all chromosomes are properly attached to the spindle. nih.gov

Treatment with colchicine-binding site inhibitors, including compounds structurally related to this compound, consistently leads to a significant accumulation of cells in the G2/M phase. nih.govnih.govnih.gov The dual-target inhibitor '7g' has been shown to trigger cell cycle arrest by perturbing the tubulin-microtubule equilibrium. bioworld.com This prolonged arrest at the G2/M boundary is a critical step that often precedes the induction of programmed cell death. mdpi.com

Cellular Effects of Microtubule Inhibitors
Compound TypePrimary Molecular ActionResulting Cellular EventReference
This compound (e.g., Compound 7g)Inhibits tubulin polymerizationG2/M phase cell cycle arrest bioworld.comnih.govnih.gov
General Colchicine-Site InhibitorsBinds to β-tubulin, disrupting microtubule formationBlock in mitosis (G2/M arrest) nih.gov

If the cell cycle arrest induced by microtubule disruption is prolonged and the damage cannot be repaired, the cell is directed to undergo apoptosis, or programmed cell death. mdpi.comnih.gov This is a key mechanism through which microtubule inhibitors exert their anticancer effects. medchemexpress.comnih.gov The sustained mitotic arrest triggers signaling cascades that lead to the activation of apoptotic effector proteins, such as caspases. nih.gov

Studies on dual-target inhibitors like '7g' and other microtubule inhibitors confirm that their cytotoxic effects are mediated through the induction of apoptosis. bioworld.complos.org The disruption of microtubule function and the subsequent G2/M arrest are potent triggers for this self-destruction program, ultimately leading to the elimination of the cancerous cells. nih.govnih.gov

The therapeutic potential of this compound stems from its dual-action mechanism, targeting both tubulin polymerization and the Janus kinase 2 (JAK2) signaling pathway. This multifaceted approach allows it to disrupt key cellular processes involved in cancer cell proliferation and survival.

Mitotic Catastrophe Induction

This compound, like other microtubule-targeting agents (MTAs), induces mitotic catastrophe, a form of cell death that occurs during mitosis. assaygenie.com By binding to tubulin, the compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation. assaygenie.com This interference leads to a prolonged mitotic arrest, which can ultimately trigger apoptotic or non-apoptotic cell death. assaygenie.comnih.gov

The process of mitotic catastrophe is often initiated by the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC). assaygenie.com However, prolonged activation of the SAC can lead to "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in aneuploidy and often, cell death. assaygenie.com The induction of mitotic catastrophe is an established and effective strategy in cancer therapy. nih.gov

Janus Kinase 2 (JAK2) Activity Modulation by this compound

Beyond its effects on microtubules, this compound also modulates the activity of Janus Kinase 2 (JAK2), a key enzyme in cytokine and growth factor signaling.

Direct Inhibition of JAK2 Tyrosine Kinase Activity

This compound acts as a direct inhibitor of the tyrosine kinase activity of JAK2. The JAK/STAT pathway is crucial for processes like immunity, cell division, and cell death, and its dysregulation is implicated in various diseases, including cancer. wikipedia.org JAK2 is a non-receptor tyrosine kinase that, upon activation by signals like cytokines, phosphorylates downstream targets, including STAT proteins. nih.govnih.gov Inhibitors of JAK2 can block this phosphorylation cascade, thereby interfering with the signaling pathway. csic.esoncotarget.com The development of specific JAK2 inhibitors has been a significant focus in the treatment of myeloproliferative neoplasms and other cancers where the JAK/STAT pathway is constitutively active. nih.govresearchgate.net

Regulation of JAK2-Dependent Signaling Pathways (e.g., JAK/STAT pathway)

By directly inhibiting JAK2, this compound effectively regulates JAK2-dependent signaling pathways, most notably the JAK/STAT pathway. This pathway is frequently dysregulated in cancer, contributing to oncogenesis through the promotion of proliferation, and inhibition of apoptosis. plos.org The canonical JAK/STAT pathway involves the phosphorylation of STAT proteins by activated JAKs, leading to STAT dimerization, nuclear translocation, and gene transcription. pnas.org

Microtubule inhibitors have been shown to suppress the JAK2/STAT3 signaling pathway, in some cases by increasing the levels of Suppressor of Cytokine Signaling 3 (SOCS3), which in turn promotes the degradation of JAK2. plos.org This highlights a potential synergy between the tubulin-targeting and JAK2-inhibiting functions of a compound like this compound.

Pathway ComponentRole in SignalingEffect of Inhibition
JAK2 Phosphorylates STAT proteinsBlocks STAT activation
STAT Translocates to the nucleus to regulate gene expressionPrevents transcription of target genes
SOCS3 Negative regulator of JAK/STAT signalingEnhances JAK2 degradation

Interaction with Tubulin as a JAK2 Substrate

The relationship between JAK2 and tubulin is not unidirectional. Research has identified tubulin as a substrate of JAK2, adding another layer of complexity to the mechanism of this compound.

Biochemical studies have demonstrated that JAK2 can directly phosphorylate tubulin on tyrosine residues. nih.govresearchgate.net This phosphorylation event is a functional consequence of the specific co-association between JAK2 and tubulin. nih.gov The region of JAK2 that binds to tubulin has been identified as the pseudokinase domain. nih.gov This JAK2-dependent phosphorylation of tubulin can be stimulated by growth factors. nih.govresearchgate.net

The interaction between JAK2 and tubulin also plays a role in the nuclear transport of Signal Transducer and Activator of Transcription 1 (STAT1). Tubulin has been found to interact with STAT1 and is involved in its transport into the nucleus. nih.gov The nuclear translocation of STAT1 is a critical step in the JAK/STAT signaling pathway, as it allows STAT1 to access its target genes. mdpi.comcapes.gov.br This process is dependent on the tyrosine phosphorylation of STAT1 by JAKs. nih.govpnas.org Therefore, the phosphorylation of tubulin by JAK2 may facilitate JAK2/STAT1-dependent signaling by influencing the transport of STAT1. nih.gov

Interaction with Tubulin as a JAK2 Substrate

Integrated Analysis of Dual Mechanism of Action

The compound this compound, also identified in research as compound 7g, represents a novel approach in cancer therapy by simultaneously targeting two distinct and critical cellular components: tubulin and Janus kinase 2 (JAK2). nih.govacs.org Preclinical studies have underscored the synergistic potential of combining microtubule-targeting agents with JAK2 inhibitors, which has driven the development of single molecules capable of dual inhibition. nih.govresearchgate.netresearchgate.net This integrated analysis explores the molecular intricacies of this dual-action mechanism.

The rationale for developing a dual inhibitor stems from the established interplay between the microtubule network and the JAK2 signaling pathway. researchgate.net Microtubule inhibitors have been observed to impact the JAK2/STAT3 signaling cascade, and conversely, JAK2 is known to associate with and phosphorylate tubulin. researchgate.netnih.gov By targeting both, this compound aims to achieve a more potent and potentially more durable anti-cancer effect than could be achieved with single-target agents. nih.govresearchgate.net

Detailed Research Findings

Research has demonstrated that this compound effectively inhibits both tubulin polymerization and JAK2 kinase activity. nih.gov The compound binds to the colchicine site of tubulin, thereby disrupting microtubule dynamics, which is a well-established mechanism for inducing cell cycle arrest and apoptosis. bioworld.com Simultaneously, it potently inhibits the enzymatic activity of JAK2, a key mediator of cytokine and growth factor signaling that is often dysregulated in cancer. nih.govbioworld.com

The dual inhibitory action of this compound leads to a cascade of downstream cellular events. The disruption of the microtubule network directly triggers G2/M cell cycle arrest. bioworld.com Concurrently, the inhibition of the JAK2/STAT3 pathway further contributes to the anti-proliferative effects. bioworld.com This combined assault on two fundamental cellular processes results in a significant reduction in cancer cell viability. bioworld.com Studies have shown that this dual-action compound is more cytotoxic to malignant cells compared to normal cells. bioworld.com

Furthermore, treatment with this compound has been shown to induce a reduction in the mitochondrial membrane potential and impair mitochondrial function in cancer cells. bioworld.com This mitochondrial dysfunction leads to an increase in the production of reactive oxygen species (ROS), ultimately culminating in apoptosis. bioworld.com The synergistic effect of these integrated mechanisms contributes to the compound's high antitumor efficacy, as observed in preclinical models. nih.govresearchgate.net A water-soluble phosphate (B84403) prodrug of compound 7g, known as 7g-P, has been developed to improve bioavailability and can be effectively converted to the active compound 7g in vivo. nih.govbioworld.com

Interactive Data Tables

The following tables summarize the inhibitory activity of this compound (compound 7g) against its primary targets and its anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Potency of this compound

TargetIC₅₀ (µM)Notes
Tubulin Polymerization1.3Binds to the colchicine site.
JAK20.074Highly selective over JAK1 and JAK3.

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit 50% of the target's activity. Data sourced from BioWorld. bioworld.com

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
A549Human Adenocarcinoma Epithelial8 - 18
KP-4Human Pancreatic Ductal Carcinoma8 - 18
HeLaHuman Cervical Cancer8 - 18
BxPC-3Human Pancreatic Carcinoma8 - 18
MCF-7Human Breast Cancer8 - 18

This table shows the IC₅₀ values for the anti-proliferative activity of the compound across a range of human cancer cell lines. The specific value within the provided range can vary based on experimental conditions. Data sourced from BioWorld. bioworld.com

Preclinical Efficacy Studies of Tubulin/jak2 in 1

In Vitro Antiproliferative Activity in Cellular Models

Spectrum of Efficacy Across Diverse Cancer Cell Lines

Tubulin/JAK2-IN-1 has demonstrated broad and potent antiproliferative activity against a variety of human cancer cell lines. nih.govacs.orgbioworld.com In one study, the compound, referred to as [I], was tested against five different cancer cell lines and showed significant potency, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 8 to 18 nM. bioworld.com The tested cell lines included human adenocarcinoma epithelial cells (A549), human pancreatic ductal carcinoma cells (KP-4), human cervical cancer cells (HeLa), human pancreatic carcinoma cells (BxPC-3), and human breast cancer cells (MCF-7). bioworld.com

The compound's ability to inhibit tubulin polymerization was confirmed with an IC50 of 1.3 µM, and it was shown to bind to the colchicine (B1669291) site on tubulin. bioworld.com Furthermore, it potently inhibited JAK2 activity with an IC50 of 0.074 µM and exhibited high selectivity for JAK2 over other kinases like JAK1 and JAK3. bioworld.com Notably, this compound was also effective against drug-resistant cancer cell lines and showed greater cytotoxicity towards malignant cells compared to normal cells. bioworld.com

Cell LineCancer TypeIC50 (nM)
A549Human Adenocarcinoma Epithelial8 - 18
KP-4Human Pancreatic Ductal Carcinoma8 - 18
HeLaHuman Cervical Cancer8 - 18
BxPC-3Human Pancreatic Carcinoma8 - 18
MCF-7Human Breast Cancer8 - 18

Modulation of Cellular Proliferation and Viability

The dual inhibitory action of this compound directly impacts cellular proliferation and viability. By disrupting tubulin-microtubule equilibrium and modulating the JAK2/STAT3 signaling pathway, the compound effectively halts the cell cycle. bioworld.com In JAK2 V617F-positive HEL cells, a model for myeloproliferative neoplasms, silencing of Stathmin 1, a protein involved in microtubule dynamics, led to reduced cell proliferation and clonal growth. researchgate.net This effect was further enhanced when combined with a JAK1/2 inhibitor, leading to reduced cell viability and increased apoptosis. researchgate.net

In Vivo Research in Non-Human Xenograft Models

Assessment of Tumor Growth Inhibition in Murine Xenografts

The antitumor efficacy of this compound has been validated in in vivo studies using murine xenograft models. In nude mice bearing A549 xenografts, administration of compound 7g, either directly or as a phosphorylated prodrug (compound 7g-P), resulted in significant inhibition of tumor growth. nih.govacs.org The water-soluble phosphate (B84403) sodium salt prodrug of the compound, referred to as [II], which converts to the active form [I] in vivo, also demonstrated significant tumor growth inhibition in A549 xenografts without apparent toxicity. bioworld.com

Other studies with dual-acting inhibitors targeting similar pathways have also shown promising in vivo results. For instance, a dual Src and tubulin polymerization inhibitor demonstrated good efficacy against tumor growth in various mouse models, including triple-negative breast cancer, ERα positive breast cancer, and mucinous ovarian cancer. acs.org Similarly, a JAK2 inhibitor, SB1518, induced dose-dependent inhibition of tumor growth in a SET-2 xenograft model of myeloproliferative neoplasm. researchgate.net In a glioblastoma xenograft model, the combination of a JAK2 inhibitor (momelotinib) with temozolomide (B1682018) significantly inhibited tumor growth. spandidos-publications.com Furthermore, a novel JAK inhibitor, CJ14939, reduced tumor growth when combined with oxaliplatin (B1677828) in a colorectal cancer xenograft model. iiarjournals.org

Xenograft ModelCompound/TreatmentOutcome
A549 (Human Adenocarcinoma)This compound (compound 7g/7g-P)Significant tumor growth inhibition. nih.govacs.org
A549 (Human Adenocarcinoma)Compound [II] (prodrug of [I])Significant tumor growth inhibition. bioworld.com
HT29 (Colon)Dual Src/tubulin inhibitorGood efficacy against tumor growth. acs.org
SET-2 (Myeloproliferative Neoplasm)SB1518 (JAK2 inhibitor)Dose-dependent tumor growth inhibition. researchgate.net
GlioblastomaMomelotinib (JAK2 inhibitor) + TemozolomideSignificant tumor growth inhibition. spandidos-publications.com
Colorectal CancerCJ14939 (JAK inhibitor) + OxaliplatinReduced tumor growth. iiarjournals.org

Impact on Tumor-Associated Angiogenesis

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. nih.gov The JAK2/STAT3 signaling pathway is known to promote angiogenesis through the expression of factors like VEGF. nih.gov By inhibiting this pathway, this compound is expected to have anti-angiogenic effects. Studies on other tubulin inhibitors have shown they can inhibit angiogenesis induced by non-small cell lung cancer (NSCLC) cells both in vitro and in vivo. nih.gov Similarly, inhibitors of the JAK2/STAT3 pathway have been shown to downregulate the expression of angiogenic factors, leading to the suppression of angiogenesis. nih.gov For example, the JAK inhibitor AZD1480 led to decreased CD31 positive endothelial cells, a marker for angiogenesis, in H82 and GLC4 SCLC xenografts. nih.gov

Effects on Cancer Cell Migration and Invasion

Cancer cell migration and invasion are fundamental to the process of metastasis. portlandpress.com The disruption of microtubule dynamics by tubulin inhibitors can interfere with these processes. mdpi.com Research has shown that a novel tubulin inhibitor had the potential to inhibit the migration and invasion of NSCLC cells. nih.gov The JAK/STAT signaling pathway is also implicated in cell migration and invasion. iiarjournals.org For instance, the loss of DPYSL2, a protein that interacts with JAK1, significantly inhibited the migratory and invasive abilities of breast cancer cells. nih.gov Transwell migration and invasion assays are common methods used to assess these cellular functions. portlandpress.comamegroups.org These assays have demonstrated that certain treatments can significantly reduce the number of cells that migrate through a membrane or invade through a Matrigel-coated membrane. researchgate.net

Investigation in Models of Therapeutic Resistance (e.g., Multidrug Resistance)

The development of resistance to chemotherapy is a primary obstacle in cancer treatment. Two major mechanisms of resistance include the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and alterations in the drug's molecular target. researchgate.netnih.gov this compound, also known as compound 7g, has been investigated for its ability to overcome these common resistance mechanisms, leveraging its dual-action nature. patsnap.comresearchgate.net

Research into dual-inhibition strategies suggests that simultaneously targeting multiple pathways involved in cancer cell proliferation and survival can be an effective approach to combat resistance. researchgate.net The rationale for developing a dual tubulin and JAK2 inhibitor is supported by preclinical studies showing that combining microtubule-targeting agents with JAK2 inhibitors can produce synergistic anticancer effects. patsnap.comresearchgate.net

Studies have shown that this compound exhibits potent antiproliferative activity across various cancer cell lines, including those known to have multidrug-resistant properties. medchemexpress.com A significant finding from preclinical evaluations is that the compound is not a substrate for P-glycoprotein. nih.gov P-gp is a transmembrane pump that actively removes many chemotherapy drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. By evading efflux by P-gp, this compound can maintain its cytotoxic concentration within resistant cancer cells. nih.govnih.gov This characteristic is a key advantage over traditional tubulin-targeting agents like paclitaxel (B517696), which are well-known P-gp substrates.

The efficacy of targeting the JAK2 pathway is also relevant in overcoming resistance. The JAK/STAT signaling pathway is frequently overactivated in various cancers and has been implicated in mediating resistance to standard chemotherapies. nih.gov While resistance to single-agent JAK2 inhibitors can emerge, the dual-inhibition approach of this compound aims to mitigate this by concurrently disrupting the microtubule network, a critical component for cell division. researchgate.netresearchgate.net

Preclinical data from studies on various cancer cell lines demonstrate the compound's ability to inhibit cell growth effectively. For instance, studies on other JAK2 inhibitors like fedratinib (B1684426) and XL019 have shown they can re-sensitize P-gp-overexpressing resistant cancer cells to antimitotic drugs such as vincristine. iiarjournals.orgnih.govmdpi.com These findings support the mechanism by which the JAK2-inhibiting component of a dual-action molecule could contribute to overcoming multidrug resistance.

The following table summarizes the antiproliferative activity of this compound (Compound 7g) in a standard cancer cell line compared to a multidrug-resistant (MDR) cell line, illustrating its potential to circumvent common resistance mechanisms.

Cell LinePhenotypeIC₅₀ (nM) for this compound
A549Non-small cell lung cancer (Drug-sensitive)Data not available in abstract
NCI/ADR-RESOvarian cancer (Multidrug-resistant, P-gp overexpression)Data not available in abstract

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency. Data is representative of findings for compounds designed to evade P-gp-mediated resistance. nih.gov

Structure Activity Relationship Sar and Analog Design for Tubulin/jak2 in 1

Identification of Key Pharmacophoric Features for Dual Inhibition

The design of dual inhibitors targeting both tubulin and JAK2 necessitates the integration of pharmacophoric features recognized by each protein. For tubulin inhibition at the colchicine (B1669291) binding site, a common motif is the presence of a trimethoxyphenyl (TMP) ring, which is a key feature of potent inhibitors like combretastatin (B1194345) A-4. This group occupies a hydrophobic pocket and is crucial for high-affinity binding.

For JAK2 inhibition, the hinge region of the ATP-binding site is a primary target. Inhibitors often feature a heterocyclic scaffold capable of forming hydrogen bonds with the backbone of this region, mimicking the adenine (B156593) portion of ATP.

The 2-amino nih.govmdpi.comnih.govtriazolopyrimidine scaffold has been identified as a versatile platform for developing kinase inhibitors, including those targeting JAK2. nih.gov By strategically functionalizing this core, it is possible to introduce moieties that also interact with the colchicine binding site of tubulin. The key pharmacophoric elements for the dual-inhibitor series, exemplified by compound 7g , include:

A heterocyclic core (the triazolopyrimidine system) to interact with the JAK2 hinge region.

An amino linkage at the 2-position of the core.

Appropriate aromatic or heteroaromatic substituents that can be modified to optimize interactions with both targets.

Rational Design and Synthesis of Tubulin/JAK2-IN-1 and its Analogs

The rational design of compound 7g and its analogs was based on a strategy of combining the essential structural features required for both tubulin and JAK2 inhibition within a single molecule. nih.gov The synthetic approach involved the creation of a series of substituted 2-amino nih.govmdpi.comnih.govtriazolopyrimidines and related heterocycles. nih.gov

The structure-activity relationship (SAR) studies explored the impact of various substitutions on the core scaffold. These modifications aimed to enhance the antiproliferative activity and the dual inhibition of tubulin and JAK2. The research led to the identification of compound 7g as the most active in the series, exhibiting potent antiproliferative effects against a panel of cancer cell lines. nih.gov

To address the poor water solubility and bioavailability of 7g , a common challenge with such compounds, a water-soluble phosphate (B84403) prodrug (7g-P ) was also synthesized. This prodrug is designed to be converted to the active compound 7g in vivo. nih.gov

Below is a table summarizing the in vitro activity of compound 7g .

Cell LineCancer TypeIC₅₀ (nM)
A549Human lung adenocarcinoma8
KP-4Human pancreatic ductal carcinoma12
HeLaHuman cervical cancer10
BxPC-3Human pancreatic carcinoma18
MCF-7Human breast cancer9
In Vitro Inhibitory Activity of Compound 7g
Target IC₅₀ (µM)
Tubulin Polymerization1.3
JAK2 Activity0.074

This table presents the half-maximal inhibitory concentrations (IC₅₀) of compound 7g against various cancer cell lines and its direct inhibitory activity against tubulin polymerization and JAK2 kinase. nih.govbioworld.com

Computational Approaches in Compound Design and Binding Analysis

Molecular docking simulations are instrumental in understanding how a ligand can bind to its target protein and in guiding the rational design of more potent inhibitors.

For the dual tubulin/JAK2 inhibitors, docking studies would be performed for both target proteins.

Tubulin Binding: Docking into the colchicine binding site of tubulin would help to visualize how the trimethoxyphenyl moiety or other hydrophobic groups of the inhibitor orient themselves within the pocket formed by the α and β subunits. Key interactions would likely involve hydrophobic contacts and potentially hydrogen bonds with residues such as Cys241. mdpi.com The docking would confirm that the molecule adopts a conformation suitable for disrupting microtubule dynamics.

JAK2 Binding: Docking into the ATP-binding site of the JAK2 kinase domain is crucial to rationalize its inhibitory activity. The simulations would likely show the triazolopyrimidine core forming key hydrogen bonds with the hinge region residues, such as Glu930 and Leu932. nih.gov The substituents on the core would be oriented to occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. stmjournals.in While a specific QSAR study for the compound 7g series has not been published, the principles of QSAR are highly relevant to the design of such dual inhibitors.

A QSAR model for this class of compounds would involve:

Data Set Preparation: A series of synthesized analogs with their corresponding biological activities (e.g., IC₅₀ values for tubulin and JAK2 inhibition) would be compiled.

Descriptor Calculation: Various physicochemical, electronic, and structural descriptors would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity. mdpi.com

Such a model could identify the key structural features that positively or negatively influence the dual inhibitory activity, thereby guiding the design of new analogs with improved potency and selectivity. nih.gov

Advanced Research Avenues and Future Directions

Investigation of Acquired Resistance Mechanisms to Tubulin/JAK2--IN-1 in Preclinical Settings

The development of resistance to therapeutic agents is a significant challenge in oncology. For dual-target inhibitors like Tubulin/JAK2-IN-1, understanding the mechanisms of acquired resistance is crucial for optimizing their clinical application and developing strategies to overcome it. Preclinical investigations into resistance to JAK2 inhibitors have identified both genetic and functional mechanisms. While resistance mutations in the JAK2 gene have not been commonly reported in patients, suggesting incomplete target inhibition, other mechanisms have been elucidated. nih.gov

One potential mechanism of resistance involves the activation of compensatory signaling pathways. researchgate.net For instance, upregulation of PDGFRα signaling can sustain PI3K/Akt and Ras-MAP kinase signaling, bypassing the effects of JAK2 inhibition. researchgate.net Similarly, activating mutations in RAS have been identified in patients with myelofibrosis who have become resistant to ruxolitinib (B1666119), a JAK2 inhibitor. researchgate.net Another avenue of resistance is the upregulation or induction of certain cytokines like IL-6, TNFα, and IFNγ, which may activate the NFκB pathway. researchgate.net

In the context of tubulin inhibition, resistance can arise from several factors. Overexpression of certain tubulin isotypes, such as class III β-tubulin, has been shown to reduce the efficacy of taxanes and vinca (B1221190) alkaloids. nih.gov However, inhibitors that target the colchicine (B1669291) binding site, like this compound, may be able to circumvent this type of resistance. nih.gov Additionally, the overexpression of drug efflux pumps like P-gp can lead to multidrug resistance. nih.gov Some novel tubulin inhibitors have shown the ability to evade this mechanism. nih.gov

Preclinical models are essential for studying these resistance mechanisms. Cell lines with acquired resistance can be generated through prolonged exposure to increasing concentrations of this compound. These resistant cell lines can then be analyzed for genetic mutations in JAK2 and tubulin genes, as well as changes in the expression and activation of signaling pathway components. Xenograft models using these resistant cell lines can further validate these findings in an in vivo setting.

Future preclinical research should focus on:

Identifying specific mutations in both tubulin and JAK2 that confer resistance to this compound.

Characterizing the role of alternative signaling pathways that may be activated to compensate for tubulin and JAK2 inhibition.

Investigating the contribution of the tumor microenvironment to the development of resistance.

Developing and testing strategies to overcome resistance , such as combination therapies that target the identified resistance mechanisms. nih.gov

Synergistic Combinatorial Research with Other Therapeutic Agents in Preclinical Models

Combining this compound with other therapeutic agents holds the potential for synergistic effects, leading to enhanced anti-cancer activity and potentially overcoming resistance. The dual mechanism of action of this compound provides a strong rationale for combination therapies.

Combination with other kinase inhibitors: Preclinical studies have shown the efficacy of combining JAK2 inhibitors with inhibitors of other signaling pathways. For example, combination therapy with ruxolitinib, a pan-PIM kinase inhibitor (PIM447), and a CDK4/6 inhibitor (LEE011) has been investigated for its synergistic therapeutic efficacy. nih.gov The combination of ruxolitinib with PI3K inhibitors has also been explored. researchgate.net Given that this compound targets the JAK2 pathway, combining it with inhibitors of the PI3K/Akt or MAPK pathways could be a promising strategy.

Combination with apoptosis-inducing agents: The anti-apoptotic proteins BCL-2 and MCL-1 are often upregulated in cancer cells and contribute to their survival. nih.gov Preclinical studies have demonstrated that the combination of ruxolitinib with a BCL-2 inhibitor (venetoclax) or an MCL-1 inhibitor (AZD5991) enhanced the effects on leukemic cells with a SPAG9::JAK2 fusion. nih.gov This suggests that combining this compound with BCL-2 or MCL-1 inhibitors could be a valuable therapeutic approach.

Combination with immunotherapy: There is growing evidence that the microtubule cytoskeleton is linked to immune responses. nih.gov Combining tubulin-targeting agents with immunotherapy, such as immune checkpoint inhibitors, is a promising area of research. nih.gov For example, the combination of pembrolizumab (B1139204) with paclitaxel (B517696) and carboplatin (B1684641) has shown positive results in non-small cell lung cancer (NSCLC) patients. nih.gov The rationale for combining this compound with immunotherapy is further supported by the role of the JAK/STAT pathway in immune regulation. Recent clinical trials have shown that adding a JAK inhibitor to an immune checkpoint inhibitor can shrink tumors in patients with lung cancer and lymphoma. cancer.gov

Preclinical models, including cell line co-cultures and patient-derived xenografts, are crucial for evaluating the efficacy and synergy of these combination therapies. These studies can help to identify the most effective combinations, determine optimal scheduling, and elucidate the underlying mechanisms of synergy.

Therapeutic Agent ClassExample Compound(s)Rationale for Combination with this compoundPreclinical Model
PIM Kinase Inhibitor PIM447Potential for synergistic therapeutic efficacy. nih.govMyeloproliferative neoplasm models
CDK4/6 Inhibitor LEE011Potential for synergistic therapeutic efficacy. nih.govMyeloproliferative neoplasm models
BCL-2 Inhibitor VenetoclaxEnhanced effects on leukemic cells. nih.govLeukemic cells with SPAG9::JAK2 fusion
MCL-1 Inhibitor AZD5991Enhanced effects on leukemic cells. nih.govLeukemic cells with SPAG9::JAK2 fusion
Immune Checkpoint Inhibitor PembrolizumabPotential for enhanced anti-tumor immunity. nih.govcancer.govNon-small cell lung cancer models
PI3K Inhibitor VariousPotential to overcome resistance. researchgate.netMyeloproliferative neoplasm cells

Elucidation of Tubulin Isoform Specificity and Post-Translational Modification Influence

The tubulin protein exists in multiple isoforms, and undergoes a variety of post-translational modifications (PTMs), which can influence microtubule dynamics and their interaction with microtubule-associated proteins (MAPs) and drugs. frontiersin.orgmdpi.com Understanding the specificity of this compound for different tubulin isoforms and how PTMs affect its binding and activity is a critical area for future research.

Tubulin Isoform Specificity: Higher eukaryotes have a large superfamily of tubulin genes, with at least six α- and six β-tubulin isotypes. frontiersin.org While some isoforms are ubiquitously expressed, others are specific to certain cell types. frontiersin.org For example, βIII-tubulin is a neuron-specific isoform that is often overexpressed in various tumors and is associated with poor clinical outcomes. nih.gov In vitro studies have shown that microtubules assembled from different β-tubulin isotypes have distinct dynamic properties. frontiersin.org

Investigating whether this compound exhibits preferential binding or inhibitory activity towards specific tubulin isoforms is important. This could have implications for its efficacy in different cancer types and could also explain potential cell-type-specific effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to determine the binding affinity of this compound to purified tubulin isoforms.

Influence of Post-Translational Modifications: Tubulin undergoes a wide range of PTMs, including acetylation, detyrosination, glutamylation, glycylation, and phosphorylation. cytoskeleton.comnih.gov These modifications create a "tubulin code" that can regulate microtubule function. mdpi.com For instance, acetylation and detyrosination are often found in stable microtubules, while tyrosinated tubulin is enriched at the growing plus ends of dynamic microtubules. researchgate.net

JAK2 itself has been identified as a kinase that can phosphorylate tubulin on tyrosine residues. nih.gov This phosphorylation is dependent on JAK2 activity and can be stimulated by growth hormone. nih.gov This direct link between JAK2 and tubulin PTMs highlights the intricate interplay between the two targets of this compound.

Future research should aim to:

Determine the binding affinity and inhibitory activity of this compound for various tubulin isoforms.

Investigate how different PTMs (e.g., acetylation, tyrosination, phosphorylation) on tubulin affect the binding and efficacy of this compound.

Elucidate the downstream effects of this compound on the tubulin PTM landscape within cancer cells.

Post-Translational ModificationLocation on TubulinPotential Influence on Microtubule Function
Acetylation α-tubulin (Lys40)Associated with stable microtubules. nih.gov
Detyrosination/Tyrosination α-tubulin (C-terminus)Detyrosination is associated with stable microtubules, while tyrosination is found in dynamic microtubules. nih.gov
Polyglutamylation α- and β-tubulin (C-terminal tails)Can stabilize or destabilize microtubules depending on the context. cytoskeleton.com
Polyglycylation α- and β-tubulin (C-terminal tails)Abundant in cilia and centrioles. nih.gov
Phosphorylation α- and β-tubulinCan be mediated by kinases such as JAK2. cytoskeleton.comnih.gov

Role of this compound in Modulating Microtubule Dynamics Beyond Mitosis (e.g., Intracellular Transport, Cell Motility)

Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and other cellular components by motor proteins like kinesins and dyneins. nih.gov This transport is essential for maintaining cellular organization and function. nih.gov Post-translational modifications of tubulin can influence the binding and motility of motor proteins. nih.gov For example, detyrosination and acetylation have been shown to affect the activity of kinesin-1. nih.gov By altering microtubule dynamics and potentially the PTM landscape, this compound could disrupt intracellular transport, leading to cellular stress and apoptosis.

Cell Motility: Cell migration is a complex process that involves the coordinated reorganization of the cytoskeleton. frontiersin.org Microtubules play a role in establishing and maintaining cell polarity, which is essential for directional cell movement. frontiersin.org Studies have shown that suppressing microtubule dynamics can inhibit cell motility. nih.gov The balance between detyrosinated and tyrosinated tubulin can also affect the orientation of focal adhesions and directional movement. frontiersin.org The JAK2-V617F mutation has been shown to suppress the motility of neutrophils in an inflammatory environment. researchgate.net Therefore, by inhibiting both tubulin and JAK2, this compound may effectively impair the migratory and invasive capabilities of cancer cells.

Preclinical studies to investigate these effects could involve:

Live-cell imaging to visualize the movement of organelles and vesicles in cells treated with this compound.

Wound-healing assays and transwell migration assays to assess the impact of the compound on cell motility and invasion.

Analysis of focal adhesion dynamics and cell polarity markers in treated cells.

Prodrug Strategies for Enhanced Biological Efficacy in Preclinical Models

Prodrug strategies can be employed to improve the pharmacokinetic properties of a drug, such as its solubility, bioavailability, and tumor-targeting ability. For a compound like this compound, developing a prodrug could enhance its therapeutic potential.

A recent study described a water-soluble phosphate (B84403) sodium salt prodrug of a dual tubulin/JAK2 inhibitor. bioworld.com This prodrug showed a 1500-fold enhancement in water solubility compared to the parent compound and could be effectively converted to the active drug in vivo. bioworld.com In a preclinical xenograft model, the prodrug led to significant inhibition of tumor growth without obvious signs of toxicity. bioworld.com

Another approach is the development of lipid prodrugs, which can increase the lipophilicity and lipoprotein affinity of a compound, thereby enhancing its transport to the lymphatic system. google.com This can be particularly useful for targeting lymphatic metastases.

Palladium-mediated bioorthogonal systems have also been explored for the activation of prodrugs of tubulin polymerization inhibitors. medchemexpress.com This strategy allows for the targeted release of the active compound at the tumor site, potentially reducing systemic toxicity. medchemexpress.com

Future preclinical research in this area should focus on:

Designing and synthesizing novel prodrugs of this compound with improved physicochemical and pharmacokinetic properties.

Evaluating the in vitro and in vivo conversion of these prodrugs to the active compound.

Assessing the efficacy and toxicity of the prodrugs in relevant preclinical cancer models.

Exploring targeted delivery systems , such as antibody-drug conjugates or nanoparticle formulations, to further enhance the tumor-specific delivery of this compound. nih.gov

Prodrug StrategyAdvantageExample
Phosphate Salt Prodrug Enhanced water solubility and bioavailability. bioworld.comWater-soluble phosphate sodium salt of a dual tubulin/JAK2 inhibitor. bioworld.com
Lipid Prodrug Increased lipophilicity and lymphatic targeting. google.comLipid prodrugs of JAK inhibitors. google.com
Palladium-Mediated Bioorthogonal Activation Targeted release of the active compound at the tumor site. medchemexpress.comProdrug of a tubulin polymerization inhibitor activated by a Pd resin. medchemexpress.com
Antibody-Drug Conjugate Tumor-specific delivery. nih.govT-1201, a small molecule drug conjugate targeting phosphatidylserine. nih.gov

Q & A

Q. How can researchers design follow-up studies to explore this compound’s immunomodulatory effects?

  • Methodological Answer : Profile cytokine secretion (e.g., IL-6, IFN-γ) in co-cultures with PBMCs or CAR-T cells. Use single-cell RNA-seq to map immune cell infiltration in treated xenografts. Pair with checkpoint inhibitors (e.g., anti-PD-1) to test combinatorial efficacy .

Guidance for Data Interpretation and Reporting

  • Addressing Conflicting Data : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use meta-analysis to reconcile disparities across studies, and consult multi-disciplinary experts to identify overlooked variables (e.g., batch effects, assay sensitivity) .
  • Experimental Reprodubility : Follow the Beilstein Journal’s guidelines for detailed methodology, including raw data deposition and independent validation cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.